molecular formula C32H51ClN2O5S B12420071 ACAT-IN-4 (hydrochloride)

ACAT-IN-4 (hydrochloride)

Cat. No.: B12420071
M. Wt: 611.3 g/mol
InChI Key: FGQOECBPKOMQPD-UHFFFAOYSA-N
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Description

ACAT-IN-4 (hydrochloride) is a hydrochloride salt of a potent inhibitor of acyl-Coenzyme A: cholesterol acyltransferase. This compound effectively hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells . It is primarily used in scientific research for its inhibitory properties.

Preparation Methods

The synthesis of ACAT-IN-4 (hydrochloride) involves several steps, typically starting with the preparation of the core structure followed by the introduction of functional groups. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

ACAT-IN-4 (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

ACAT-IN-4 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of acyl-Coenzyme Acholesterol acyltransferase and its effects on lipid metabolism.

    Biology: Employed in research to understand the role of cholesterol metabolism in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in diseases related to cholesterol metabolism, such as atherosclerosis and Alzheimer’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting cholesterol metabolism.

Mechanism of Action

The mechanism of action of ACAT-IN-4 (hydrochloride) involves the inhibition of acyl-Coenzyme A: cholesterol acyltransferase, an enzyme responsible for the esterification of cholesterol. This inhibition leads to a decrease in the formation of cholesteryl esters, which are important for the storage and transport of cholesterol. The compound also hinders the transcription mediated by nuclear factor kappa-light-chain-enhancer of activated B cells, a key regulator of immune response and inflammation .

Comparison with Similar Compounds

ACAT-IN-4 (hydrochloride) can be compared with other similar compounds, such as:

ACAT-IN-4 (hydrochloride) stands out due to its specific inhibitory effects on nuclear factor kappa-light-chain-enhancer of activated B cells mediated transcription, making it a unique tool in scientific research.

Properties

Molecular Formula

C32H51ClN2O5S

Molecular Weight

611.3 g/mol

IUPAC Name

[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride

InChI

InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H

InChI Key

FGQOECBPKOMQPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl

Origin of Product

United States

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